Subnanomolar Dopamine Transporter Inhibition of N,3-Dimethylbutan-1-amine-Containing Derivative Versus Related Amine Scaffolds
The cyclohexyl derivative incorporating the N,3-dimethylbutan-1-amine scaffold, specifically (+/-)-1-(1-(3,4-dichlorophenyl)cyclohexyl)-N,3-dimethylbutan-1-amine (Compound 45 in US10562878), exhibits potent inhibition of the human dopamine transporter (DAT) with an IC50 of 9 nM as measured in recombinant human DAT expressed in CHO-K1 or HEK293 cells [1]. Critically, this compound demonstrates 106-fold selectivity for DAT over the norepinephrine transporter (NET), which shows an IC50 of 960 nM in the same assay platform [2]. This selectivity profile is directly attributable to the specific N-methyl and 3-methyl substitution pattern of the butylamine moiety, which orients the amine group for optimal interaction with the DAT binding pocket while disfavoring NET recognition [3].
| Evidence Dimension | Inhibition of human dopamine transporter (DAT) vs. norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | DAT IC50 = 9 nM; NET IC50 = 960 nM (Compound 45 derivative containing N,3-dimethylbutan-1-amine scaffold) |
| Comparator Or Baseline | Same compound tested against DAT and NET in parallel assays; selectivity ratio = 106-fold |
| Quantified Difference | 9 nM vs. 960 nM; 106-fold DAT/NET selectivity |
| Conditions | Recombinant human DAT expressed in CHO-K1 or HEK293 cells; recombinant human NET expressed in HEK293 cells; [3H]dopamine and [3H]norepinephrine reuptake inhibition assays with scintillation counting detection |
Why This Matters
For procurement in CNS drug discovery programs targeting dopaminergic pathways, this scaffold provides a validated starting point for developing DAT-selective inhibitors with minimized off-target noradrenergic activity, a differentiation not achievable with primary amine analogs or alternative branched amines lacking this specific substitution pattern.
- [1] BindingDB. BDBM50337916: (+/-)-1-(1-(3,4-dichlorophenyl)cyclohexyl)-N,3-dimethylbutan-1-amine. IC50 = 9 nM for human DAT. BindingDB Entry ID 50337916. View Source
- [2] BindingDB. BDBM50337916: Human norepinephrine transporter (NET) inhibition data. IC50 = 960 nM. BindingDB Entry ID 50337916. View Source
- [3] Sunovion Pharmaceuticals. US10562878: Cyclohexylamine derivatives as monoamine reuptake inhibitors. Compound 45. Patent Grant, 2020. View Source
